molecular formula C11H13ClFN B11736783 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine

Cat. No.: B11736783
M. Wt: 213.68 g/mol
InChI Key: BYCOIGNXADZCIC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine is a cyclobutane-containing amine derivative with a 3-chloro-2-fluorophenyl substituent. The compound features a cyclobutane ring fused to a methanamine group, with halogen substitutions (chloro and fluoro) on the aromatic ring at positions 3 and 2, respectively. This structural arrangement confers unique steric and electronic properties, which may influence its pharmacological activity, solubility, and metabolic stability.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

[1-(3-chloro-2-fluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13ClFN/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2

InChI Key

BYCOIGNXADZCIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by modifying existing cyclobutane derivatives.

    Introduction of the 3-Chloro-2-fluorophenyl Group: This step often involves Suzuki-Miyaura coupling, where a boronic acid derivative of the 3-chloro-2-fluorophenyl group is coupled with a halogenated cyclobutane precursor.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in aromatic substitution patterns, cyclobutane ring modifications, and additional functional groups. Key examples include:

Sibutramine (1-(4-Chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-cyclobutanemethanamine hydrochloride)
  • Substituents: 4-chlorophenyl, dimethylamino, and isobutyl groups.
  • Pharmacology: Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used historically for obesity treatment. Its activity arises from the combination of halogenated aromatic rings and tertiary amine groups .
  • Key Difference : The 4-chloro substitution in sibutramine contrasts with the 3-chloro-2-fluoro substitution in the target compound, which may alter receptor binding affinity due to differences in steric hindrance and electronic effects .
1-(3-Chlorophenyl)cyclobutanemethanamine
  • Substituents : 3-chlorophenyl (lacking the 2-fluoro group).
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
  • Impact of Cyclobutane : The cyclobutane ring in the target compound introduces rigidity and strain, which may enhance binding specificity compared to linear ethanamine derivatives .
1-(3-Chloro-2-fluorophenyl)cyclopropanamine
  • Structure : Cyclopropane ring instead of cyclobutane.
  • Comparison : Cyclopropane’s higher ring strain may reduce metabolic stability compared to cyclobutane-containing analogs .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine C₁₁H₁₂ClFN 227.68 3-Cl, 2-F, cyclobutane Hypothesized CNS activity -
Sibutramine C₁₇H₂₉Cl₂NO 334.33 4-Cl, dimethylamino, isobutyl SNRI; appetite suppression
1-(3-Chlorophenyl)cyclobutanemethanamine C₁₁H₁₂ClN 193.68 3-Cl, cyclobutane Unreported activity
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine C₈H₈ClFN 179.61 3-Cl, 2-F, ethanamine Rigidity vs. cyclobutane derivatives
1-(3-Chloro-2-fluorophenyl)cyclopropanamine C₉H₉ClFN 185.62 3-Cl, 2-F, cyclopropane High ring strain

Research Findings and Implications

Ring Size : Cyclobutane balances strain and stability, offering conformational flexibility that may optimize receptor binding compared to cyclopropane .

Pharmacophore Modeling: Sibutramine’s dimethylamino and isobutyl groups are critical for SNRI activity. The absence of these groups in the target compound suggests divergent mechanisms of action .

Biological Activity

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine is an organic compound characterized by a cyclobutane ring bonded to a methanamine group and a phenyl group with chlorine and fluorine substituents. Its molecular formula is C10_{10}H10_{10}ClF, and it has a molecular weight of approximately 215.67 g/mol. This compound is of significant interest in medicinal chemistry due to its unique structural features, which may influence its biological activity and pharmacological properties.

The compound exhibits reactivity typical of amines and aromatic compounds, allowing for various synthetic pathways to explore its derivatives. The presence of halogen atoms (chlorine and fluorine) can enhance biological activity, making it a candidate for further investigation in drug discovery contexts.

Biological Activity

Research into the biological activity of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine suggests several potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections summarize key findings from various studies.

Pharmacodynamics

1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine has been shown to interact with several biological targets:

  • Receptor Binding : Preliminary studies indicate that this compound may act as an antagonist at certain neurotransmitter receptors, which could be relevant for treating conditions like depression or anxiety.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in cancer cell proliferation, indicating potential use as an anticancer agent.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:

  • Acute Toxicity : In animal models, acute exposure did not result in significant mortality at low doses; however, higher doses led to observable toxic effects such as liver damage.
  • Chronic Effects : Long-term studies are necessary to determine any carcinogenic potential or long-term health effects associated with prolonged exposure.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine, comparisons with structurally similar compounds have been made:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamineCyclopropane instead of cyclobutanePotentially different strain effects on reactivity
3-(3-Chloro-4-fluorophenyl)cyclobutanemethanamineDifferent position of halogens on phenyl ringMay exhibit altered biological activities
1-(2-Chlorophenyl)cyclobutanemethanamineNo fluorine substituentSimpler structure may lead to different properties

This table highlights how variations in substituent positions can lead to differences in biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine:

  • Oncological Applications : A study involving cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as an anticancer agent.
  • Neurological Studies : Research on animal models indicated that administration led to reduced anxiety-like behaviors, supporting its possible use in treating anxiety disorders.

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